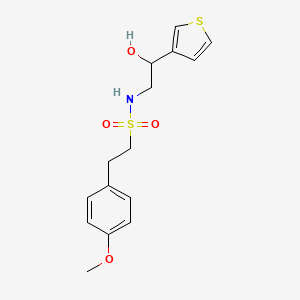

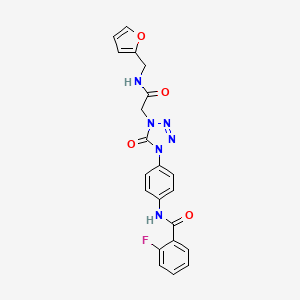

2-(2-(1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺基)噻唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

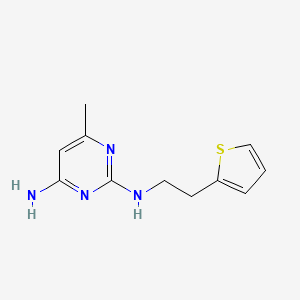

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, a series of naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

抗氧化活性

噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是能够防止或减缓自由基对细胞造成的损害的物质,自由基是不稳定分子,是人体对环境和其他压力的反应而产生的。

镇痛活性

与噻唑环相关的化合物已被发现具有镇痛特性 . 止痛药是用于缓解疼痛的药物。

抗炎活性

噻唑衍生物已被发现具有抗炎特性 . 抗炎药用于治疗炎症,炎症会导致疼痛、不适和疾病。

抗菌和抗真菌活性

噻唑衍生物已被发现具有抗菌和抗真菌特性 . 这些特性使它们在治疗由细菌和真菌引起的各种感染方面非常有用。

抗病毒活性

噻唑衍生物已被发现具有抗病毒特性 . 抗病毒药物是一类专门用于治疗病毒感染的药物。

抗肿瘤或细胞毒性药物分子

噻唑衍生物已被发现具有抗肿瘤或细胞毒性特性 . 这些特性使它们在癌症治疗中非常有用。

神经保护活性

噻唑衍生物已被发现具有神经保护特性 . 神经保护药物是保护脑细胞免受损害和进一步退化的药物。

抗惊厥活性

噻唑衍生物已被发现具有抗惊厥特性 . 抗惊厥药是一类用于治疗癫痫发作的药物。

未来方向

属性

IUPAC Name |

ethyl 2-[2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-3-28-18(25)11-16-13-29-21(22-16)23-19(26)17-9-6-10-24(20(17)27)12-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPGMXVUIXYIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2410699.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)